

physical and chemical properties of 4-Chloro-4'-fluorobutyrophenone

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Compound of Interest

Compound Name: 4-Chloro-4'-fluorobutyrophenone

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An In-depth Technical Guide to 4-Chloro-4'-fluorobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **4-Chloro-4'-fluorobutyrophenone**. This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic and antidepressant medications.

Core Physical and Chemical Properties

4-Chloro-4'-fluorobutyrophenone is a halogenated organic compound, appearing as a white to off-white solid or a slightly yellow-greenish clear oil at room temperature.^{[1][2][3]} It possesses a mild, characteristic odor.^{[2][3]}

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **4-Chloro-4'-fluorobutyrophenone**.

Table 1: General and Physical Properties

Property	Value
CAS Number	3874-54-2[2][4][5]
Molecular Formula	C ₁₀ H ₁₀ ClFO[2][4][6]
Molecular Weight	200.64 g/mol [2][4][6]
Appearance	White to amber to dark green clear liquid[4][5]
Melting Point	5 - 6 °C[1][2][4]
Boiling Point	122 °C at 0.7 mmHg[4][5]
	130-132 °C at 0.97513 mmHg[1][2][7]
Density	1.22 g/mL at 25 °C[1][7]
	1.23 g/cm ³ [4][5]
Refractive Index	n _{20/D} 1.5255[1][2]
	n _{20/D} 1.53[4][5]
Flash Point	>230 °F (>110 °C)[2][7][8]
Solubility	Sparingly soluble in water.[3] Soluble in organic solvents like ethanol, ether, chloroform, ethyl acetate, and methanol.[9][10][11]

Table 2: Spectroscopic Data

Spectrum	Key Peaks/Shifts
¹ H NMR (in CDCl ₃)	δ (ppm): 8.03-7.97 (m, 2H, aromatic), 7.17-7.09 (m, 2H, aromatic), 3.68 (t, J=6.2 Hz, CH ₂), 3.15 (t, J=7.0 Hz, CH ₂), 2.22 (tt, J=7.0, 6.2 Hz, CH ₂) [1][10][12]
¹³ C NMR (in CDCl ₃)	δ (ppm): 197.3 (C=O), 166.1 (d, J=254.7 Hz, C-F), 133.2 (d, J=4.3 Hz, C), 130.6 (d, J=9.3 Hz, 2CH), 115.9 (d, J=22.2 Hz, 2CH), 44.6 (CH ₂), 35.2 (CH ₂), 26.7 (CH ₂) [1][10][12]
Mass Spectrum (GC-MS)	m/z: 200 (M+, 1%), 164 (1%), 138 (43%), 123 (100%), 107 (10%) [1][10][12]

Experimental Protocols

Synthesis of 4-Chloro-4'-fluorobutyrophenone

A common method for the synthesis of **4-Chloro-4'-fluorobutyrophenone** is through a Friedel-Crafts acylation reaction.[3]

Reactants:

- Fluorobenzene
- 4-Chlorobutyryl chloride
- Aluminum chloride (AlCl₃) as a catalyst

Procedure:

- Fluorobenzene is reacted with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.
- The reaction is typically carried out in a suitable solvent like dichloromethane at a controlled temperature, often around 20°C, for several hours.

- Upon completion, the reaction mixture is worked up, which usually involves quenching with an aqueous solution.
- The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

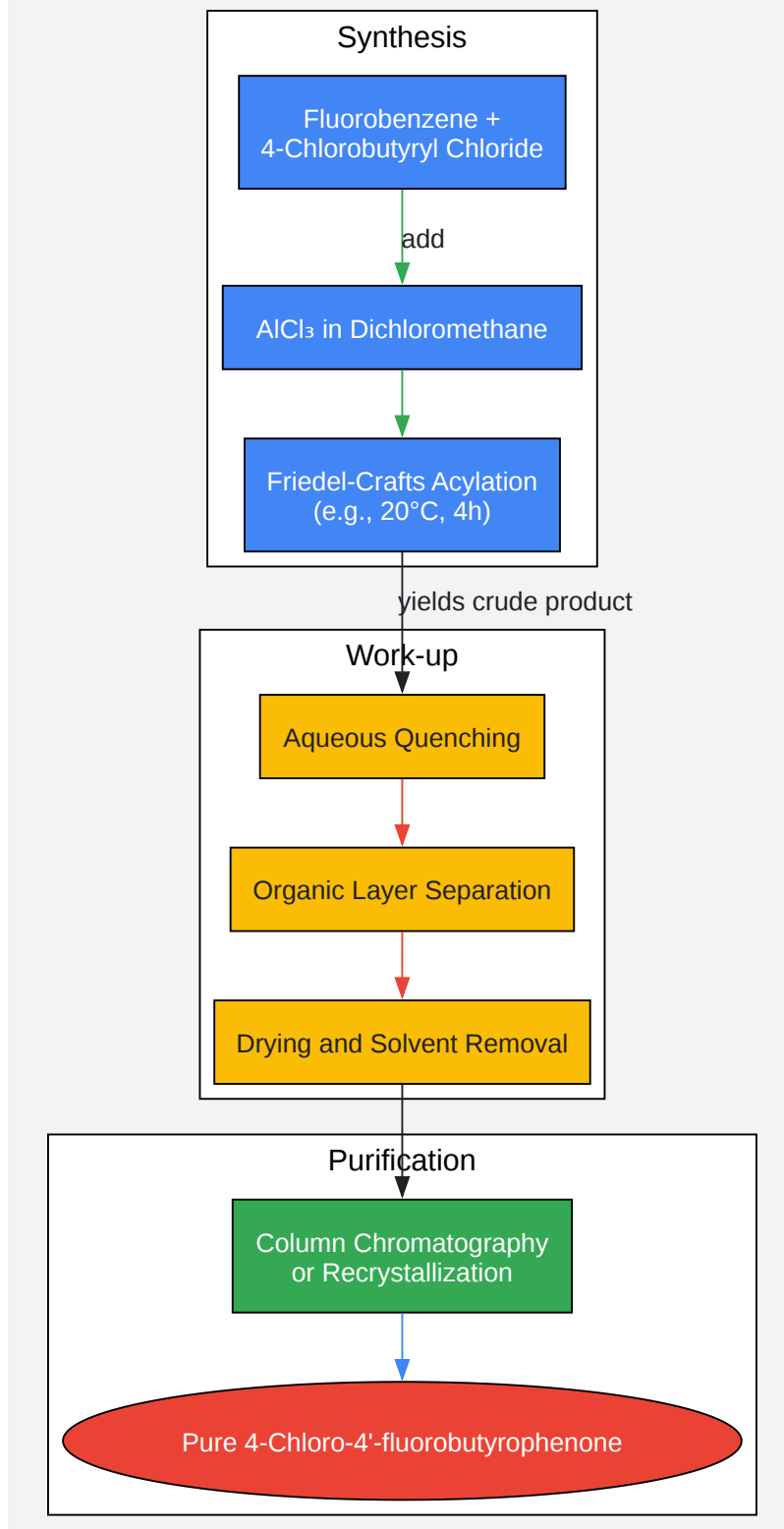
Purification:

The crude product is often purified by one of the following methods:

- Column Chromatography: The crude material is passed through a silica gel column using a solvent system such as 20% ethyl acetate in n-hexane as the eluent.[\[1\]](#)[\[10\]](#)[\[12\]](#)
- Recrystallization: This method can also be employed to purify the final product.[\[9\]](#)

The following diagram illustrates a general workflow for the synthesis and purification of **4-Chloro-4'-fluorobutyrophenone**.

Synthesis Workflow of 4-Chloro-4'-fluorobutyrophenone

[Click to download full resolution via product page](#)Caption: Synthesis and purification workflow for **4-Chloro-4'-fluorobutyrophenone**.

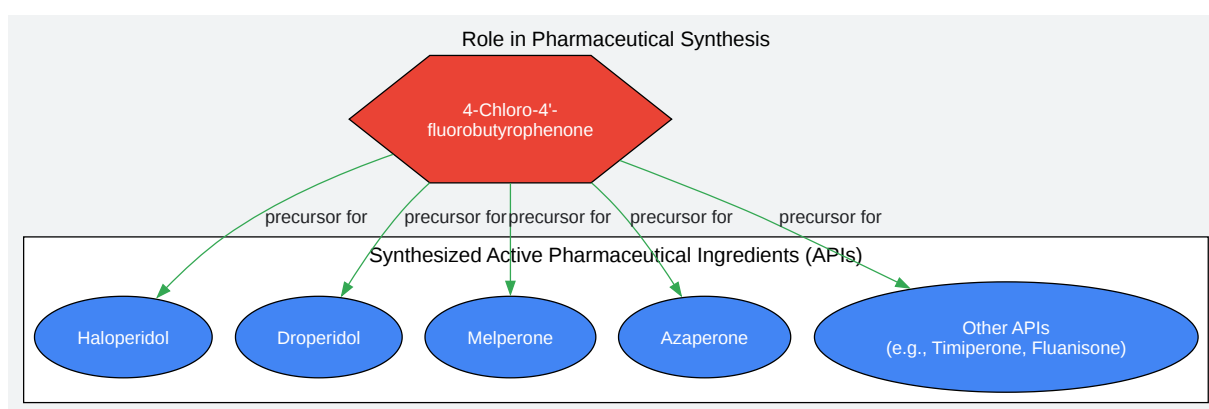
Applications in Drug Development

4-Chloro-4'-fluorobutyrophenone is a crucial building block in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those in the butyrophenone class of antipsychotics.^{[1][10]} Its chemical structure allows for further modifications to produce a variety of drugs used to treat central nervous system disorders.^[3]

Key Therapeutic Areas and Synthesized Drugs:

- Antipsychotics: Used in the synthesis of drugs like Haloperidol, Droperidol, Benperidol, and Melperone.^{[1][7][10]}
- Antidepressants: Serves as an intermediate in the production of certain antidepressant APIs.^{[1][10]}
- Sedatives: An important precursor for sedatives such as Azaperone.^{[1][10]}

The diagram below illustrates the central role of **4-Chloro-4'-fluorobutyrophenone** as a key intermediate in the synthesis of various pharmaceuticals.



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Caption: Key intermediate role in the synthesis of various pharmaceuticals.

Safety and Handling

4-Chloro-4'-fluorobutyrophenone is considered an irritant to the skin, eyes, and respiratory system.[7][13] It may be harmful if swallowed, inhaled, or in contact with skin.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13] It should be used in a well-ventilated area, such as a fume hood.[13]

In conclusion, **4-Chloro-4'-fluorobutyrophenone** is a versatile and highly valuable chemical intermediate in the pharmaceutical industry. Its unique properties and reactivity make it an essential component in the synthesis of a wide range of medications, particularly those targeting neurological and psychiatric disorders. A thorough understanding of its physical and chemical properties, as well as safe handling procedures, is crucial for its effective and responsible use in research and drug development.

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